2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Description
2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a structurally complex molecule featuring a tetrahydroquinoline sulfonamide scaffold linked to a trifluoromethyl-substituted triazolopyridine moiety. The sulfonamide group enhances solubility and may modulate binding affinity, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for oral bioavailability.
Properties
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3S/c18-17(19,20)11-5-6-25-14(8-11)23-24-15(25)9-21-29(27,28)12-2-3-13-10(7-12)1-4-16(26)22-13/h2-3,7,11,21H,1,4-6,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPCKHUIXRYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar triazole structures have been found to interact with a variety of enzymes and receptors.
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar triazole structures have been found to show versatile biological activities, suggesting that this compound may affect multiple biochemical pathways.
Biological Activity
The compound 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS Number: 2034382-13-1) is a complex organic molecule that integrates multiple pharmacologically relevant structures. This compound combines a sulfonamide group with tetrahydroquinoline and triazolopyridine moieties. The unique structural features suggest potential biological activities that merit detailed investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Aromatic Nucleophilic Substitution : Utilizing precursors like 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
- Formation of Tetrahydroquinoline : Through cyclization and functional group modifications.
- Sulfonamide Formation : By reacting the amine with sulfonyl chlorides.
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit significant biological activities:
Antiviral and Antimicrobial Properties
Compounds with similar structures have been synthesized as potential antiviral and antimicrobial agents. For instance:
- Some derivatives demonstrated cytotoxicity at concentrations around 160 μg/ml.
- Certain compounds exhibited promising antiviral activity against specific viral strains .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A novel series of beta-amino amides incorporating fused heterocycles have shown effectiveness as DPP-IV inhibitors. One compound in this series was identified as a potent inhibitor with an IC50 value of 18 nM and excellent selectivity over other proline-selective peptidases .
Antioxidant Activity
Triazole compounds have been evaluated for their potential antioxidant activities. While results can vary widely depending on the specific compound tested, some triazole derivatives have shown significant antioxidant effects .
Case Studies
Recent studies focusing on similar compounds provide insights into their biological mechanisms:
Case Study 1: Antiviral Activity
A study synthesized several triazoloquinoxaline derivatives that were tested against viral infections. Among these derivatives, one showed a notable reduction in viral load in infected cell lines.
Case Study 2: DPP-IV Inhibition
In another study involving DPP-IV inhibitors derived from tetrahydroquinoline structures, researchers reported improvements in glycemic control in diabetic animal models after treatment with these compounds.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one | Tetrahydroquinoline core with thienopyrimidine | Anticancer activity |
| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Hydroxy substitution on tetrahydroquinoline | Antimicrobial properties |
| 7-Methyl-1,2,3,4-tetrahydroquinoline | Methylated tetrahydroquinoline | Neuroprotective effects |
Comparison with Similar Compounds
Sitagliptin (Januvia®)
Sitagliptin, a DPP-4 inhibitor, shares structural similarities with the target compound, notably the trifluoromethyl-substituted triazolopyrazine core (vs. triazolopyridine in the target) (Table 1). The triazolopyrazine in sitagliptin contributes to strong DPP-4 binding via hydrogen bonding and π-π interactions .
Table 1: Core Structure Comparison
Key Implications:
- Electron-Deficient Cores : Both compounds utilize electron-deficient heterocycles, enhancing binding to catalytic sites (e.g., DPP-4’s Ser630) .
- Metabolic Stability : The trifluoromethyl group in both compounds reduces oxidative metabolism, prolonging half-life .
Tetrahydroquinoline Derivatives
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Synthesized via high-yield routes (86.5–99.6% per step) involving nitration and reduction , this compound shares the tetrahydroquinoline scaffold with the target molecule. However, the absence of a sulfonamide group and triazolopyridine linkage limits its enzyme-targeting versatility.
4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (CAS: 400846-03-9)
This carboxamide derivative highlights the pharmacological diversity of quinoline-based compounds. Unlike the target compound’s sulfonamide group, carboxamides exhibit lower acidity (pKa ~10–12 vs. sulfonamide’s pKa ~1–3), affecting membrane permeability and target engagement .
Table 2: Functional Group Impact
| Group | Target Compound | 400846-03-9 |
|---|---|---|
| Linkage | Sulfonamide | Carboxamide |
| Acidity | High (pKa ~1–3) | Moderate (pKa ~10–12) |
| Solubility | High (polar) | Moderate |
| Binding Mode | Ionic/H-bonding | H-bonding/van der Waals |
Trifluoromethyl Group Positioning
The trifluoromethyl group at the 7-position of the triazolopyridine in the target compound contrasts with sitagliptin’s 3-position on triazolopyrazine. This positional difference may influence steric interactions with enzyme pockets, as seen in DPP-4 inhibitors where trifluoromethyl placement correlates with IC50 values .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires advanced regioselective methods, akin to sitagliptin’s multi-step process involving chiral resolution .
- Pharmacokinetic Predictions : The sulfonamide group may enhance renal clearance compared to carboxamide-based analogs, requiring formulation optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can impurities be minimized during synthesis?
- Methodology :
- Step 1 : Start with the condensation of 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde with 1,2,3,4-tetrahydroquinoline-6-sulfonamide under reductive amination conditions (e.g., NaBHCN in methanol at 50°C for 12 hours) .
- Step 2 : Purify via column chromatography using a gradient of ethyl acetate/light petroleum (1:3 to 1:1) to remove unreacted sulfonamide and byproducts .
- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) and monitor for residual trifluoromethyl intermediates, which may require recrystallization from ethanol/water .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Dissolve the compound in buffered solutions (pH 3–9) and store at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to identify hydrolytic or oxidative byproducts .
- Key Metrics : Report half-life (t) and degradation pathways (e.g., sulfonamide cleavage or triazole ring oxidation) .
Q. What spectroscopic techniques are critical for structural validation?
- Essential Methods :
- H/C NMR : Focus on diagnostic signals:
- Tetrahydroquinoline : δ 1.5–2.5 ppm (methylene protons), δ 6.8–7.2 ppm (aromatic protons) .
- Trifluoromethyl group : F NMR signal at δ -62 to -65 ppm .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity to target enzymes (e.g., kinases or proteases)?
- Experimental Design :
- Docking Studies : Use AutoDock Vina to compare binding modes of the trifluoromethyl derivative vs. non-fluorinated analogs. Focus on hydrophobic interactions in enzyme active sites .
- Enzyme Assays : Measure IC against recombinant kinases (e.g., EGFR or CDK2) using fluorescence polarization. Correlate activity with steric/electronic effects of the CF group .
- Data Interpretation : A ≥10-fold increase in potency vs. non-fluorinated analogs suggests CF enhances target engagement .
Q. What strategies can resolve contradictions in solubility data reported across studies?
- Resolution Workflow :
- Solvent Screening : Test solubility in DMSO, methanol, and chloroform (common solvents for biological assays) via nephelometry. Note discrepancies due to crystalline vs. amorphous forms .
- Co-solvent Systems : For low aqueous solubility (<1 mg/mL), use cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability in in vivo models .
- Cross-Validation : Compare results with analogs like sitagliptin intermediates, which share sulfonamide and triazolo motifs .
Q. How can in vivo pharmacokinetic studies be designed to assess metabolic clearance?
- Protocol :
- Animal Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours .
- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Key Parameters : Calculate AUC, C, and t. High hepatic extraction (CL >30 mL/min/kg) suggests need for structural modifications to reduce first-pass metabolism .
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
